tert-butyl-(4-aminobutyl)carbamat

Description

Fundamental Significance as a Synthetic Intermediate

The primary role of tert-butyl-(4-aminobutyl)carbamate in organic synthesis is as a building block and a protecting group. nordmann.global The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com This allows for selective reactions to occur at the unprotected primary amine without affecting the Boc-protected amine.

The presence of two distinct amine functionalities, one protected and one free, makes it an invaluable linker molecule. chemicalbook.comlookchem.com It allows for the sequential introduction of different molecular fragments. For instance, the free amine can be reacted first, followed by the deprotection of the Boc group to reveal a new reactive site for further functionalization. This strategy is crucial in the multi-step synthesis of complex molecules.

Scope of Academic Inquiry and Research Perspectives

Academic research on tert-butyl-(4-aminobutyl)carbamate and its derivatives is extensive, with a significant focus on its application in medicinal chemistry and materials science. Researchers are continuously exploring new synthetic methodologies that utilize this compound to create novel molecules with specific biological or material properties.

Detailed research has been conducted on its use in the synthesis of:

Peptidomimetics and Polyamines: Its diamine structure serves as a scaffold for building molecules that mimic peptides and natural polyamines like spermidine (B129725). chemicalbook.com

Enzyme Inhibitors: Derivatives of this compound have been investigated as potential inhibitors for various enzymes.

Drug Delivery Systems: The bifunctional nature of the molecule allows for its incorporation into larger constructs, such as polymers and nanoparticles, for targeted drug delivery.

Future research is likely to focus on the development of more efficient and environmentally friendly methods for its synthesis and deprotection, as well as its incorporation into novel supramolecular structures and functional materials.

Interdisciplinary Relevance in Chemical Sciences

The utility of tert-butyl-(4-aminobutyl)carbamate extends across various disciplines within the chemical sciences:

Medicinal Chemistry: It is a key intermediate in the synthesis of a wide range of pharmacologically active compounds. chemicalbook.comnordmann.globallookchem.com Its derivatives have shown potential in the development of treatments for neurodegenerative diseases.

Materials Science: This compound is used in the creation of functional polymers and cross-linking agents. chemicalbook.comsigmaaldrich.com The ability to control the placement of amino groups allows for the design of materials with specific properties, such as tailored surface chemistry or biocompatibility.

Chemical Biology: It is employed as a tool to probe biological systems. lookchem.com By attaching fluorescent tags or other reporter molecules to the free amine, researchers can track the localization and interactions of the resulting conjugates within cells.

The versatility of tert-butyl-(4-aminobutyl)carbamate as a synthetic building block ensures its continued importance in advancing these and other areas of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

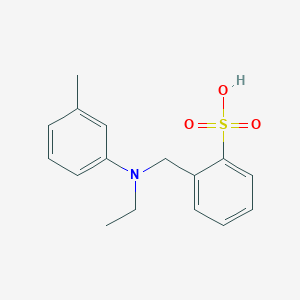

2-[(N-ethyl-3-methylanilino)methyl]benzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-17(15-9-6-7-13(2)11-15)12-14-8-4-5-10-16(14)21(18,19)20/h4-11H,3,12H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGKGAPEKFTEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1S(=O)(=O)O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8071809 | |

| Record name | Benzenesulfonic acid, 2-[[ethyl(3-methylphenyl)amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68892-12-6 | |

| Record name | 2-[[Ethyl(3-methylphenyl)amino]methyl]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68892-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-((ethyl(3-methylphenyl)amino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-[[ethyl(3-methylphenyl)amino]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-[[ethyl(3-methylphenyl)amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8071809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[ethyl(p-tolyl)amino]methyl]benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for Compound Generation

The generation of tert-butyl-(4-aminobutyl)carbamate is approached through several synthetic strategies, primarily focusing on the selective protection of one of the two primary amine groups in 1,4-diaminobutane (B46682).

Achieving selectivity is the cornerstone of synthesizing mono-protected diamines. The identical reactivity of the two amino groups in a symmetrical diamine like 1,4-diaminobutane complicates the synthesis, often leading to a mixture of products. sigmaaldrich.comsigmaaldrich.com Methodologies have been developed to overcome this challenge, primarily by chemically differentiating the two amine functionalities.

The most common method for introducing the tert-butoxycarbonyl (Boc) protecting group is through the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net A straightforward approach involves reacting 1,4-diaminobutane with Boc₂O in a solvent like dichloromethane (B109758) or chloroform. researchgate.netreddit.com However, this direct reaction typically yields a statistical mixture of mono- and di-substituted products. sigmaaldrich.com

A significant advancement in achieving selective mono-protection involves the in-situ formation of a diamine monohydrochloride salt. scielo.org.mxresearchgate.net This "one-pot" procedure involves the initial monoprotonation of the diamine using one equivalent of an acid source, such as chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂), which generates HCl in situ. scielo.org.mxresearchgate.net The resulting ammonium (B1175870) salt is deactivated towards the electrophilic Boc₂O, allowing the reagent to react selectively with the remaining free amine. This method has proven effective for a range of diamines, from 1,2- to 1,8-diamines, and provides the desired mono-Boc protected product in good yield and high purity. scielo.org.mxredalyc.org

An alternative and versatile method for the selective mono-carbamate protection of diamines utilizes alkyl phenyl carbonates, such as tert-butyl phenyl carbonate. chemicalbook.comkiku.dk This procedure is considered economical and practical, allowing for the selective Boc protection of primary amines. researchgate.net The reaction is typically carried out by heating the diamine with tert-butyl phenyl carbonate in a solvent like ethanol. kiku.dk A key advantage of this method is that it does not require a large excess of the diamine to achieve high selectivity, which is often a drawback in methods using Boc₂O. kiku.dk Furthermore, this approach is versatile and can be used to introduce other carbamate (B1207046) protecting groups, such as Cbz and Alloc, by selecting the appropriate alkyl phenyl carbonate. kiku.dk

Optimizing reaction parameters is crucial for maximizing the yield and purity of tert-butyl-(4-aminobutyl)carbamate. Flow chemistry has emerged as a powerful tool for rapid process development and optimization. sigmaaldrich.com By systematically varying parameters such as solvent, temperature, reagent concentration, and flow rate, optimal conditions can be quickly identified. For instance, in the mono-Boc protection of a similar diamine (piperazine), methanol (B129727) was found to be a superior solvent to apolar options like dichloromethane or toluene, as it prevented the precipitation of products and subsequent reactor blockage. sigmaaldrich.comsigmaaldrich.com The molar ratio of Boc-anhydride to the diamine was also found to be critical, with a substoichiometric amount (0.8 equivalents) providing the maximum yield of the mono-protected product. sigmaaldrich.com

Catalyst systems have also been developed to enhance selectivity. The most effective strategy involves the use of an acid source to generate the mono-protonated diamine salt in situ, as described previously. scielo.org.mxredalyc.org Chlorotrimethylsilane (Me₃SiCl) is often preferred over thionyl chloride (SOCl₂) as the HCl source, as it tends to result in higher yields of the mono-protected product. redalyc.org Other catalytic systems include the use of cesium bases like cesium hydroxide (B78521) in conjunction with tetrabutylammonium (B224687) iodide (TBAI), which are thought to enhance the nucleophilicity of the amine. For certain substrates, iodine has also been employed as a catalyst for mono-Boc protection. sciforum.net

The yield and purity of tert-butyl-(4-aminobutyl)carbamate are highly dependent on the synthetic methodology and subsequent purification. Methods relying on the in-situ generation of the mono-hydrochloride salt report moderate to good yields with high purity, often obviating the need for extensive chromatographic separation. scielo.org.mxredalyc.org The workup for these procedures typically involves dilution with water, washing with an organic solvent like ether to remove impurities, basifying the aqueous layer to deprotonate the product, and finally extracting the desired mono-protected diamine into an organic solvent like dichloromethane. scielo.org.mx

In contrast, methods using a large excess of the diamine with Boc₂O can achieve high yields (e.g., 86%), but practical application can be challenging. reddit.com Purification for methods that produce a mixture of products often requires careful workup, including acidic washes to remove basic impurities and unreacted diamine. However, care must be taken as the Boc group is labile under acidic conditions. kiku.dk

Below is a table summarizing reported yields for the mono-Boc protection of various diamines using different methodologies.

| Starting Diamine | Method | Reagents | Yield | Purity | Reference |

| (1R,2R)-cyclohexane-1,2-diamine | In-situ HCl salt formation | Me₃SiCl, Boc₂O | 66% | >99% | scielo.org.mxredalyc.org |

| (1R,2R)-cyclohexane-1,2-diamine | In-situ HCl salt formation | SOCl₂, Boc₂O | 41% | >99% | redalyc.org |

| 1,4-diaminobutane | Excess Diamine | Boc₂O | 86% | Not specified | reddit.com |

| Piperazine | Flow Chemistry | Boc₂O | 45% | Not specified | sigmaaldrich.com |

| 1,2-ethanediamine | Alkyl Phenyl Carbonate | tert-Butyl phenyl carbonate | 54% | High | kiku.dk |

Selective Mono-Protection of Diamines

Mechanistic Investigations of Synthesis Pathways

The mechanism underpinning the selective mono-Boc protection of diamines hinges on the ability to chemically differentiate the two amine groups. In the absence of a directing agent, the nucleophilic amine groups are equally likely to attack the electrophilic carbonyl carbon of the Boc-anhydride, leading to a statistical product distribution. sigmaaldrich.com

The most widely accepted mechanism for achieving high selectivity involves the preliminary monoprotonation of the diamine. By introducing one equivalent of a strong acid (often generated in situ from Me₃SiCl and methanol), one of the amine groups is converted into an ammonium salt (-NH₃⁺). scielo.org.mxredalyc.org This protonated group is no longer nucleophilic and thus does not react with Boc₂O. The protection reaction then occurs selectively at the remaining free, nucleophilic amine group. researchgate.netredalyc.org This strategy effectively transforms the synthetic challenge from separating a mixture of products to simply controlling the initial acid-base chemistry. Further evidence for this mechanism comes from studies on unsymmetrical diamines, where the more basic (and thus more easily protonated) amine is the one that remains unreacted, while the less basic amine is Boc-protected. redalyc.org

An alternative mechanistic hypothesis has been proposed for reactions utilizing cesium bases. It is believed that the cesium ion forms a weakly coordinated species with the amine, creating a 'naked anion' with enhanced nucleophilicity, which then attacks the electrophile. This approach focuses on enhancing the reactivity of the substrate rather than deactivating one of the reactive sites.

Reaction Mechanism Elucidation for Boc-Protection

The most common and effective method for the synthesis of tert-butyl (4-aminobutyl)carbamate is the tert-butoxycarbonylation (Boc-protection) of an amine. This reaction typically utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting group source. The elucidation of this mechanism is fundamental to optimizing reaction yield and purity.

The reaction proceeds through a nucleophilic acyl substitution pathway. The key mechanistic steps are as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amino group on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a transient tetrahedral intermediate.

Intermediate Breakdown: The unstable tetrahedral intermediate rapidly collapses. This step involves the departure of a tert-butyl carbonate anion as a leaving group.

Proton Transfer and Decomposition: The leaving group, tert-butyl carbonate, is a relatively unstable species. It can act as a base to deprotonate the now-protonated carbamate, or it can spontaneously decompose. The decomposition is a key driving force for the reaction, yielding gaseous carbon dioxide and the strongly basic tert-butoxide anion. The tert-butoxide then deprotonates the ammonium species to yield the final neutral carbamate product and tert-butanol (B103910).

This mechanism highlights that while a base is not strictly required for the reaction to proceed, it is often added to neutralize the protonated amine and drive the reaction to completion. The formation of gaseous CO₂ is an observable indicator of reaction progress.

Analytical Characterization Techniques for Synthetic Validation

Following synthesis, a comprehensive analytical approach is essential to confirm the identity and purity of the resulting tert-butyl (4-aminobutyl)carbamate. This involves a combination of spectroscopic and chromatographic methods.

Spectroscopic Confirmation of Molecular Structure

Spectroscopic techniques provide definitive evidence of the molecular structure by probing the chemical environment of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Reported Chemical Shifts) |

| Proton | δ (ppm) |

| -C(CH ₃)₃ | ~1.44 (s, 9H) |

| -CH ₂-NHBoc | ~3.10 (q, 2H) |

| -CH ₂-CH₂NH₂ | ~2.69 (t, 2H) |

| -CH₂-CH ₂-CH₂- | ~1.50 (m, 4H) |

| -NH-Boc | ~4.6 (br s, 1H) |

| -NH₂ | ~1.3 (br s, 2H) |

Table 1: Predicted ¹H NMR and reported ¹³C NMR spectral data for tert-butyl (4-aminobutyl)carbamate. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of tert-butyl (4-aminobutyl)carbamate would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for both the primary amine and the carbamate, a strong C=O stretching vibration for the carbamate carbonyl group, and C-H stretching for the alkyl and tert-butyl groups. nist.gov The presence of a strong carbonyl peak around 1680-1700 cm⁻¹ and distinct N-H stretches would confirm the successful formation of the carbamate.

Chromatographic Assessment of Purity and Yield

Chromatographic techniques are indispensable for separating the final product from any unreacted starting materials, by-products, or impurities, thereby allowing for accurate determination of purity and yield.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a standard method for analyzing volatile and thermally stable compounds like tert-butyl (4-aminobutyl)carbamate. nih.govsigmaaldrich.com The compound is vaporized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time is characteristic of the compound, and the peak area is proportional to its concentration. Mass spectrometry provides the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and identity. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for compounds that may be thermally labile. rsc.orgbldpharm.combldpharm.com The sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases.

| Technique | Typical Conditions |

| Gas Chromatography (GC) | Column: Capillary column (e.g., DB-5 or equivalent) Injector Temp: ~250 °C Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) Carrier Gas: Helium or Hydrogen |

| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase (e.g., C18 or C8) Mobile Phase: Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like trifluoroacetic acid (TFA) or formic acid. Detector: UV detector (at ~210 nm) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |

Table 2: General chromatographic conditions for the analysis of tert-butyl (4-aminobutyl)carbamate.

The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. For yield determination, the amount of purified product is weighed and compared to the theoretical maximum amount based on the stoichiometry of the reaction.

Strategic Applications of the Tert Butoxycarbonyl Boc Protecting Group

Principles of Amine Chemoprotection in Organic Synthesis

In organic synthesis, protecting groups are employed to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. genscript.com Amines are nucleophilic and basic, and without protection, they can undergo undesirable side reactions. The Boc group is one of the most common protecting groups for amines, converting the reactive amine into a carbamate (B1207046). researchgate.netjk-sci.com

This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride. numberanalytics.comtotal-synthesis.com The resulting N-Boc protected amine is significantly less nucleophilic and basic. Crucially, the Boc group is stable under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles, making it a robust shield during subsequent synthetic steps. researchgate.nettotal-synthesis.comorganic-chemistry.org This stability allows chemists to exert precise control over which parts of a molecule react, a fundamental principle in multi-step synthesis of complex targets like pharmaceuticals and natural products. numberanalytics.comgenscript.com

**3.2. Selective Removal of the Boc Group

A key advantage of the Boc group is the ability to remove it selectively under specific and mild conditions, regenerating the free amine when its reactivity is desired.

The Boc group is classified as an acid-labile protecting group, meaning it is cleaved under acidic conditions. wikipedia.org Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in methanol (B129727) are commonly used for this purpose. wikipedia.orgjk-sci.com

The deprotection mechanism proceeds through a well-understood pathway:

Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by the acid. commonorganicchemistry.commasterorganicchemistry.com

Fragmentation: The protonated intermediate is unstable and fragments. This step results in the loss of a highly stable tertiary carbocation (the tert-butyl cation) and the formation of an unstable carbamic acid. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas (CO₂) and the free amine. total-synthesis.comcommonorganicchemistry.commasterorganicchemistry.com The evolution of CO₂ provides a strong thermodynamic driving force for the reaction. total-synthesis.com

The tert-butyl cation generated during this process can potentially alkylate other nucleophiles present in the reaction; therefore, "scavengers" like anisole (B1667542) or thioanisole (B89551) are sometimes added to trap this reactive intermediate. wikipedia.orgorganic-chemistry.org

Orthogonal protection is a powerful strategy in complex synthesis that involves using multiple different protecting groups in the same molecule. fiveable.me The key requirement is that each type of protecting group can be removed under a unique set of conditions without affecting the others. fiveable.me This allows for the selective unmasking of one functional group at a time.

The acid-lability of the Boc group makes it an ideal component in orthogonal strategies. numberanalytics.com It can be used alongside other protecting groups that are stable to acid but labile to different conditions. For instance, the Boc group is orthogonal to:

The Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed with a base such as piperidine. total-synthesis.comnumberanalytics.com

The Cbz (benzyloxycarbonyl) group, which is removed by catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com

This orthogonality is fundamental to solid-phase peptide synthesis (SPPS), where Boc and Fmoc strategies allow for the controlled, stepwise addition of amino acids to build a peptide chain. fiveable.mefiveable.menumberanalytics.com A research study into the synthesis of scaffold-modifiable dendrons utilized the orthogonal pair of Boc and Cbz groups to selectively functionalize the core and periphery of the dendrimer for applications in drug delivery. acs.org

Table 2: Comparison of Common Orthogonal Amine Protecting Groups

| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.com | Stable to base, nucleophiles, and hydrogenolysis total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com | Stable to acid and hydrogenolysis |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) total-synthesis.com | Stable to mild acid and base |

Control of Reactivity and Selectivity through Boc Implementation

The primary function of the Boc group is to control reactivity and enforce selectivity during a synthetic sequence. genscript.com By converting a primary or secondary amine into a tert-butyl carbamate, its inherent nucleophilicity and basicity are effectively suppressed. researchgate.net This electronic modification prevents the amine from participating in reactions such as acylation, alkylation, or acting as a base in sensitive reactions.

This control allows chemists to perform transformations on other functional groups within the molecule that would otherwise be incompatible with a free amine. For example, in a molecule containing both an amine and a carboxylic acid, the Boc-protected amine will not interfere with reactions to activate the carboxylic acid (e.g., for amide bond formation). The Boc group's stability to bases and many nucleophiles is critical for this purpose. organic-chemistry.org This strategic masking and unmasking of the amine functionality is indispensable for the efficient and high-yield synthesis of complex molecules, including many modern pharmaceuticals. genscript.comnordmann.global

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Anisole |

| Benzyloxycarbonyl group (Cbz) |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Dichloromethane (DCM) |

| 9-fluorenylmethoxycarbonyl group (Fmoc) |

| Hydrochloric acid (HCl) |

| Methanol |

| Piperidine |

| tert-butyl-(4-aminobutyl)carbamate |

| Thioanisole |

| Trifluoroacetic acid (TFA) |

Utility in Complex Organic Molecule Construction

Versatile Building Block in Target-Oriented Synthesis

The utility of tert-butyl-(4-aminobutyl)carbamate stems from its dual functionality, which allows for selective chemical transformations. The tert-butyloxycarbonyl (Boc) group provides robust protection for one of the amine functionalities, rendering it inert to a wide range of reaction conditions, while leaving the terminal primary amine available for nucleophilic attack, acylation, alkylation, and other modifications. This strategic protection is crucial in target-oriented synthesis, where precise control over reactivity is paramount to achieving the desired molecular architecture. The compound serves as a reliable C4-spacer, enabling the connection of different molecular fragments. chemicalbook.comsigmaaldrich.com

The structural motif of a protected diamine is prevalent in numerous biologically active molecules. Tert-butyl-(4-aminobutyl)carbamate is frequently employed as a key intermediate in the synthesis of pharmacologically active compounds, including spermidine (B129725) analogues. chemicalbook.comsigmaaldrich.com The Boc-protected amine allows for the initial coupling to a core structure, after which the Boc group can be cleanly removed under acidic conditions to reveal a primary amine. This newly liberated amine can then participate in further synthetic transformations, such as the formation of amides, sulfonamides, or secondary amines, which are common linkages in drug candidates. For instance, it is used in the modification of iron oxide nanoparticles intended for applications in drug delivery and medical imaging. sigmaaldrich.com

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The strategic incorporation of nitrogen-containing substituents is a key aspect of their synthesis, and tert-butyl-(4-aminobutyl)carbamate and related N-Boc protected amines are valuable reagents in this context. They provide a masked amino functionality that can be revealed at a later synthetic stage for cyclization or further functionalization.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. While direct amination can be challenging, the use of carbamates like tert-butyl carbamate (B1207046) provides a reliable method for the synthesis of N-protected anilines. researchgate.net This methodology involves the coupling of an aryl halide or triflate with the carbamate in the presence of a palladium catalyst. nih.gov The use of tert-butanol (B103910) as a solvent can be advantageous for the synthesis of tert-butylcarbamates (Boc-protected anilines). nih.gov This transformation provides a direct route to key precursors for more complex heterocyclic structures.

Table 1: Palladium-Catalyzed Synthesis of N-Boc-Anilines from Aryl Triflates

| Entry | Aryl Triflates | Product | Yield (%) |

| 1 | Phenyl triflate | tert-butyl phenylcarbamate | 94 |

| 2 | 4-Methoxyphenyl triflate | tert-butyl (4-methoxyphenyl)carbamate | 85 |

| 3 | 4-Cyanophenyl triflate | tert-butyl (4-cyanophenyl)carbamate | 80 |

| 4 | 2-Methylphenyl triflate | tert-butyl o-tolylcarbamate | 75 |

This table is a representation of typical yields for this type of reaction as described in the literature. nih.gov

Substituted pyrroles are significant structural motifs in medicinal chemistry. A powerful strategy for their synthesis involves the use of N-protected α-amino aldehydes, which are readily prepared from common N-Boc-protected amino acids. acs.org These aldehydes can undergo condensation and cyclization reactions to form highly functionalized pyrrole (B145914) rings. For example, a zirconium-catalyzed reaction between N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds provides an efficient route to tetrasubstituted 1,3-diacylpyrroles. organic-chemistry.orgacs.org This method allows for the incorporation of a wide variety of substituents, derived from the amino acid side chain, onto the pyrrole core. The N-acyl group, which can be a Boc group, is critical for the success of the reaction and the stability of the resulting product. acs.org

Table 2: Zirconium-Catalyzed Synthesis of Tetrasubstituted Pyrroles

| N-Boc-Aminoaldehyde Derivative | 1,3-Dicarbonyl Compound | Pyrrole Product Yield (%) |

| From Boc-Alanine | Acetylacetone | 88 |

| From Boc-Valine | Acetylacetone | 81 |

| From Boc-Leucine | Acetylacetone | 85 |

| From O-Benzyl-N-Boc-Tyrosine | Acetylacetone | 72 |

This table illustrates the versatility of using N-Boc protected amino acid derivatives for the synthesis of substituted pyrroles, with data representative of published findings. acs.org

The Boc-protecting group is not only a passive shield but can also play an active role in enabling novel cross-coupling reactions. N-Boc activated amides have been shown to be effective electrophilic partners in various cross-coupling reactions, expanding the toolkit of synthetic chemists. researchgate.net

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a pillar of C-C bond formation. While tert-butyl-(4-aminobutyl)carbamate is not a direct coupling partner in the traditional sense, its structural elements are integral to innovative variations and applications of this reaction.

One advanced application involves the Suzuki-Miyaura cross-coupling of potassium Boc-protected aminomethyltrifluoroborates. nih.govorganic-chemistry.org These air-stable, solid reagents serve as effective primary aminomethyl equivalents. organic-chemistry.orgnih.gov They can be coupled with a diverse range of aryl and heteroaryl chlorides, providing a powerful method to install a Boc-protected aminomethyl group onto aromatic systems. nih.govnih.gov This strategy is highly functional group tolerant, a significant advantage over methods like reductive amination. nih.gov

More recently, a groundbreaking transformation termed "aminative Suzuki-Miyaura coupling" has been developed. snnu.edu.cnnih.govresearchgate.net This reaction unites the starting materials of the Suzuki-Miyaura (organoboron and organohalide) and the Buchwald-Hartwig (amine) reactions to forge C-N-C linked diaryl amines, rather than the typical C-C linked biaryls. snnu.edu.cndomainex.co.uk This is achieved by incorporating a formal nitrene insertion process into the Suzuki-Miyaura catalytic cycle, enabled by a specific combination of a palladium catalyst with a bulky phosphine (B1218219) ligand and an amination reagent. snnu.edu.cnnih.gov This novel methodology effectively merges two of the most powerful cross-coupling manifolds, significantly expanding the accessible chemical space from common precursors. snnu.edu.cndomainex.co.uk

Applications in Cross-Coupling Methodologies

Functionalization and Post-Synthetic Derivatization

The presence of a free primary amine alongside a protected amine in tert-butyl (4-aminobutyl)carbamate provides a strategic advantage for chemists. It allows for the selective modification of the primary amine without affecting the Boc-protected group, which can be deprotected in a later step under acidic conditions. This orthogonality is central to its utility in multi-step syntheses.

Selective Alkylation of the Free Amine (e.g., Methylation)

The selective alkylation of the terminal primary amine of tert-butyl (4-aminobutyl)carbamate is a common strategy to introduce further complexity into a molecule. Mono-methylation, for instance, can be achieved through various synthetic routes, with reductive amination being a particularly effective method.

One established method for the selective mono-methylation of primary amines in the presence of a Boc-protecting group is reductive amination using formaldehyde. chemspider.comresearchgate.net This reaction typically proceeds by forming an imine intermediate with formaldehyde, which is then reduced in situ to the corresponding methylamine. To prevent over-alkylation to the dimethylamine, the reaction conditions must be carefully controlled. A one-pot tandem direct reductive amination followed by N-Boc protection has been reported for other primary amines, showcasing the selectivity that can be achieved. nih.govnih.gov

Another approach involves the use of a temporary protecting group on the primary amine to prevent di-alkylation. For example, a benzyl (B1604629) group can be introduced via reductive amination with benzaldehyde. Subsequent methylation of the secondary amine, followed by hydrogenolysis to remove the benzyl group, yields the desired mono-methylated product. chemspider.com

More recent advancements include magnesium-catalyzed reduction of N-Boc protected amines to furnish N-methyl amines. organic-chemistry.org This method offers a sustainable alternative to traditional methylation reagents. organic-chemistry.org

Table 1: Methods for Selective N-Methylation

| Method | Reagents | Key Features |

|---|---|---|

| Direct Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, Pic-BH₃) | One-pot procedure, requires careful control to avoid over-alkylation. chemspider.comnih.gov |

| Indirect Reductive Amination | 1. Benzaldehyde, Reducing Agent 2. Methylating Agent 3. H₂, Pd/C | Use of a temporary protecting group to ensure mono-methylation. chemspider.com |

Contributions to Polyamine Chemistry Research

Synthesis of Synthetic Polyamine Analogues and Derivatives

The strategic use of a protecting group, the tert-butoxycarbonyl (Boc) group, on one of the primary amine functions of putrescine makes tert-butyl-(4-aminobutyl)carbamate an ideal starting material for the stepwise construction of longer polyamine chains. This approach provides control over the synthetic route, enabling the creation of both natural polyamines and their structurally modified analogues.

The synthesis of spermidine (B129725) and its derivatives frequently employs tert-butyl-(4-aminobutyl)carbamate as a key intermediate. A common strategy involves protecting one of the amino groups of 1,4-butanediamine with a di-tert-butyl dicarbonate (B1257347) to yield the mono-Boc-protected compound. google.com This intermediate can then undergo further reactions to build the spermidine backbone.

One patented method describes the reaction of tert-butyl-(4-aminobutyl)carbamate (referred to as 4-(Boc) butylamine) with acrylonitrile (B1666552) in a solvent like methanol (B129727) or ethanol. google.com The resulting cyanoethylated compound is then subjected to hydrogenation using a catalyst such as Raney nickel or palladium on carbon. google.com This reduction converts the nitrile group into a primary amine, forming a Boc-protected spermidine. The final step involves the removal of the Boc protecting group, typically under acidic conditions with hydrochloric acid, to yield spermidine trihydrochloride. google.comgoogle.com This multi-step process is recognized for being a safe, cost-effective, and green method for producing high-purity spermidine. google.com

The versatility of the Boc protecting group is further highlighted in the preparation of more complex, orthogonally protected spermidine molecules. These molecules, which have different protecting groups on each of the three amino functions, are crucial for synthesizing specific spermidine analogues for biological studies. researchgate.net For instance, derivatives like N¹,N⁴-Bis-Boc-spermidine are synthesized to allow for selective modification at the remaining free amino group. sigmaaldrich.comnih.gov

Table 1: Synthetic Route to Spermidine via tert-butyl-(4-aminobutyl)carbamate

| Step | Reactants | Key Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | 1,4-Butanediamine, Di-tert-butyl dicarbonate | tert-butyl-(4-aminobutyl)carbamate | Mono-protection of the diamine starting material. google.com |

| 2 | tert-butyl-(4-aminobutyl)carbamate, Acrylonitrile | Protected amine compound (IV) | Addition of a three-carbon nitrile-containing chain. google.com |

| 3 | Protected amine compound (IV), Hydrogen (H₂) | Protected spermidine compound (III) | Reduction of the nitrile to form the third amine group. google.com |

Similar to spermidine synthesis, the preparation of spermine (B22157) and its analogues benefits from the use of Boc-protected intermediates. The selective protection of primary amines is a cornerstone for building the longer, more complex spermine backbone. nih.gov While direct synthesis of spermine can be achieved by reacting 1,4-butanediamine with two equivalents of acrylonitrile followed by hydrogenation, the synthesis of specific, unsymmetrical spermine analogues often requires mono-protected starting materials like tert-butyl-(4-aminobutyl)carbamate. google.com

Research has focused on creating selectively protected polyamines, such as N¹,N¹²-Bis(tert-butoxycarbonyl)spermine, which allow for further chemical modifications at the internal secondary amino groups. kiku.dk The synthesis of these molecules underscores the importance of controlling reactivity at different nitrogen atoms within the polyamine chain, a feat made possible by using protected building blocks. kiku.dk Furthermore, novel charge-deficient spermine analogues have been developed to probe biological functions; the synthesis of these complex molecules relies on the principles of selective protection and step-wise construction that intermediates like tert-butyl-(4-aminobutyl)carbamate facilitate. nih.gov

Design and Elaboration of Polyamine Transport System (PTS) Targeting Agents

The polyamine transport system (PTS) is a critical pathway that allows cells to import polyamines from their environment. nih.gov Since cancer cells have a high demand for polyamines to sustain their rapid growth, the PTS has emerged as a promising target for anticancer therapies. nih.gov Researchers have designed synthetic polyamine analogues that can either compete with natural polyamines for uptake, thereby starving the cells, or act as Trojan horses to carry cytotoxic agents into the cell.

tert-butyl-(4-aminobutyl)carbamate, as a precursor to putrescine- and spermidine-based structures, is foundational in the design of these PTS-targeting agents. By modifying the basic polyamine structure, for example by attaching bulky aromatic groups, researchers can create compounds that bind to the transporter with high affinity and inhibit the uptake of natural polyamines. nih.gov

A study investigating treatments for Pneumocystis pneumonia, a condition where polyamine uptake is elevated, tested a series of anthracene- and benzene-polyamine conjugates as PTS inhibitors. nih.gov Several of these compounds were built upon a butane-1,4-diamine core, the same structure found in tert-butyl-(4-aminobutyl)carbamate. nih.gov The research demonstrated that a specifically designed conjugate, 44-Ant-44, could effectively reduce the organism burden and lung inflammation in an animal model, suggesting that targeting polyamine uptake is a viable therapeutic strategy. nih.gov

Table 2: Examples of Polyamine Conjugates Designed to Target PTS

| Compound Name | Core Polyamine Structure | Conjugated Group | Investigated Use |

|---|---|---|---|

| N¹-anthracen-9-ylmethyl-butane-1,4-diamine | Butane-1,4-diamine | Anthracene | Potential PTS inhibitor. nih.gov |

| N-(4-aminobutyl)-N-anthracen-9-ylmethylbutane-1,4-diamine | Spermidine analogue | Anthracene | Potential PTS inhibitor. nih.gov |

| 44-Ant-44 | Spermine analogue | Anthracene | Treatment of Pneumocystis pneumonia. nih.gov |

Fundamental Research on Polyamine Metabolism and Function through Synthetic Tools

Synthetic polyamine analogues, whose creation is enabled by versatile building blocks like tert-butyl-(4-aminobutyl)carbamate, are indispensable tools for dissecting the complex roles of polyamines in cellular physiology. nih.gov These synthetic tools allow researchers to ask specific questions about polyamine metabolism, transport, and function that would be difficult to address otherwise. nih.gov

For example, scientists have synthesized spermine analogues that are resistant to metabolic breakdown. nih.gov By introducing these stable analogues into cells, researchers can study the functions of polyamines without the confounding effects of their catabolism. One study synthesized a charge-deficient spermine analogue that was found to down-regulate ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, and was also metabolized by spermidine/spermine N¹-acetyltransferase (SSAT). nih.gov This demonstrates how synthetic derivatives can be used to probe the activity and substrate specificity of metabolic enzymes. nih.gov

Furthermore, synthetic conjugates of polyamines have been created to act as inhibitors for specific enzymes in the metabolic pathway. nih.gov Novel conjugates of Coenzyme A and polyamine analogues were prepared to serve as mimics of the transition state of the SSAT reaction, leading to potent inhibition of this enzyme. nih.gov Such studies provide deep insights into enzymatic mechanisms and offer pathways for the rational design of new therapeutic agents. nih.govnih.gov The ability to selectively synthesize these advanced molecular probes often begins with fundamental building blocks like tert-butyl-(4-aminobutyl)carbamate, which provide the necessary chemical handles for elaboration. google.comnordmann.global

Mechanistic Insights into Molecular Interactions and Transformations

Interaction Studies with Cellular Components and Biological Systems

tert-Butyl-(4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, serves as a versatile building block in the synthesis of molecules designed to interact with biological systems. Its bifunctional nature, possessing a protected primary amine and a free primary amine, allows for its incorporation into a variety of molecular architectures, enabling detailed studies of their interactions with cellular components.

Research has demonstrated that derivatives of tert-butyl-(4-aminobutyl)carbamate can exhibit protective effects against oxidative stress. In studies involving astrocyte cultures, these derivatives have been shown to reduce pro-inflammatory markers and mitigate oxidative damage induced by amyloid beta peptides. This suggests a potential role for compounds containing this moiety in modulating cellular responses to neuroinflammatory conditions.

Furthermore, the un-derivatized parent molecule, 1,4-diaminobutane (B46682) (putrescine), and its close analog, cadaverine (B124047) (1,5-diaminopentane), are endogenous polyamines that play crucial roles in cellular processes. Cadaverine, for instance, has been shown to interact with trace amine-associated receptors (TAARs), such as TAAR1, which can influence cellular signaling pathways. nih.gov Studies on cadaverine have indicated its ability to induce a mesenchymal-to-epithelial transition (MET) in cancer cells, suggesting that it can revert malignant cell characteristics. nih.gov This is evidenced by changes in cell morphology from a fibroblast-like to a cobblestone-like appearance and an increase in cellular adherence. nih.gov

The primary amine of tert-butyl-(4-aminobutyl)carbamate is a key functional group that allows it to be conjugated to other molecules, such as nanoparticles, for drug delivery applications. sigmaaldrich.com Its role as a linker is particularly significant in the development of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, the tert-butyl-(4-aminobutyl)carbamate moiety can serve as the linker connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

Derivatives of 1,4-diaminobutane have also been investigated as inhibitors of polyamine oxidizing enzymes, such as spermine (B22157) oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX). For example, N¹-Nonyl-1,4-diaminobutane has been shown to competitively inhibit these enzymes. nih.gov

The following tables summarize key research findings from interaction studies involving derivatives of tert-butyl-(4-aminobutyl)carbamate and related compounds with biological systems.

Table 1: Cellular Effects of Cadaverine (a related diamine)

| Cell Line | Treatment | Observation | Finding |

| 4T1 breast cancer cells | Cadaverine | Change in cell morphology | Induced a mesenchymal-to-epithelial transition (MET), with cells changing from a fibroblast-like to a cobblestone-like appearance. nih.gov |

| 4T1 breast cancer cells | Cadaverine | Cell adhesion | Increased cellular resistance, suggesting better cell adherence. nih.gov |

| 4T1 breast cancer cells | Cadaverine | Cell migration and invasion | Attenuated cell movement and invasion capacity. nih.gov |

Table 2: Enzyme Inhibition by a 1,4-Diaminobutane Derivative

| Enzyme | Inhibitor | Inhibition Type | Potency |

| Polyamine Oxidase (PAOX) | N¹-Nonyl-1,4-diaminobutane | Competitive | Comparable to MDL72527 (an irreversible inhibitor) nih.gov |

| Spermine Oxidase (SMOX) | N¹-Nonyl-1,4-diaminobutane | Competitive | Comparable to MDL72527 (an irreversible inhibitor) nih.gov |

Future Prospects and Emerging Research Areas

Advanced Applications in Medicinal Chemistry and Drug Discovery

The foundational role of tert-butyl-(4-aminobutyl)carbamate as a synthetic intermediate is paving the way for its application in the discovery of next-generation pharmaceuticals. solubilityofthings.comnordmann.global Its structure is particularly suited for creating complex molecules with therapeutic potential.

Researchers are actively exploring its use in the synthesis of a variety of pharmacologically active compounds. chemicalbook.com The presence of both a reactive primary amine and a temporarily masked amine allows for sequential and controlled chemical modifications, a crucial aspect of drug design. This dual functionality enables its use in creating diverse molecular libraries for screening against various disease targets.

One promising area is the development of spermidine (B129725) analogues. chemicalbook.com Spermidine and other polyamines play critical roles in cellular processes, and their dysregulation is implicated in numerous diseases. By using tert-butyl-(4-aminobutyl)carbamate as a starting material, chemists can introduce specific modifications to the polyamine scaffold to develop more potent and selective drug candidates.

Furthermore, derivatives of this compound have shown potential in neuroprotective studies. Research has indicated that certain derivatives can offer moderate protection against oxidative stress induced by amyloid beta peptides, which are associated with neurodegenerative diseases. These findings suggest a potential pathway for developing therapies that target the underlying mechanisms of such conditions. The versatility of tert-butyl-(4-aminobutyl)carbamate makes it a valuable component in the synthesis of molecules for a wide range of therapeutic areas. solubilityofthings.com

Table 1: Selected Research Applications in Medicinal Chemistry

| Research Area | Application of tert-butyl-(4-aminobutyl)carbamate | Potential Therapeutic Target |

| Spermidine Analogues | Used as a key building block to introduce a C4-spacer in the synthesis of spermidine-like molecules. chemicalbook.com | Cellular proliferation, ion channel regulation |

| Neuroprotective Agents | Serves as a precursor for derivatives that exhibit protective effects against amyloid beta-induced oxidative stress. | Neurodegenerative diseases |

| General Drug Discovery | Employed as a versatile intermediate for creating libraries of diverse small molecules for high-throughput screening. solubilityofthings.comsmolecule.com | Various disease targets |

| Peptide Synthesis | Utilized as a protected diamine building block in the solid-phase or solution-phase synthesis of peptides and peptidomimetics. | Protein-protein interactions, enzyme inhibition |

Innovations in Material Science and Polymer Synthesis

The distinct chemical properties of tert-butyl-(4-aminobutyl)carbamate are also being leveraged in the field of material science to create novel polymers and functional materials. smolecule.com The primary amine group can readily participate in polymerization reactions, while the Boc-protected amine offers a site for post-polymerization modification.

One area of innovation lies in the development of advanced polymers and coatings. smolecule.com Incorporating this compound into polymer chains can introduce specific functionalities, such as improved stability or altered surface properties. The butyl chain provides flexibility, while the amine groups can serve as cross-linking points or sites for attaching other molecules.

Future research is anticipated to explore its application in creating "smart" materials, such as dynamic covalent hydrogels or photoresponsive materials. These materials can change their properties in response to specific stimuli, like pH or light, opening up possibilities for applications in drug delivery, tissue engineering, and soft robotics. The ability to deprotect the Boc group under specific conditions allows for in-situ changes to the material's structure and function.

Table 2: Emerging Applications in Material Science

| Material Type | Role of tert-butyl-(4-aminobutyl)carbamate | Potential Application |

| Functional Polymers | Monomer or functional additive to introduce amine groups into the polymer backbone. | Coatings with enhanced adhesion and durability. smolecule.com |

| Dynamic Covalent Hydrogels | Component in the hydrogel network, allowing for reversible cross-linking. | Self-healing materials, controlled-release matrices. |

| Photoresponsive Materials | Incorporation into polymer structures that can change conformation upon light exposure. | Optical data storage, light-activated sensors. |

Development of Novel Chemical Probes and Biosensors

The development of sensitive and selective chemical probes and biosensors is a rapidly growing area of research, and tert-butyl-(4-aminobutyl)carbamate provides a versatile scaffold for their construction. Its linear structure and terminal functional groups make it an ideal linker molecule for connecting a reporter molecule (like a fluorescent dye) to a recognition element that binds to a specific analyte.

While direct applications are still emerging, its structural analogues are used in creating fluorescent probes for biological imaging. ambeed.com For instance, similar diamine-containing linkers are employed in the synthesis of probes for staining various cellular compartments, such as the nucleus or mitochondria, and for monitoring biological processes like apoptosis. ambeed.com

The future in this field could see tert-butyl-(4-aminobutyl)carbamate being used to develop novel biosensors for detecting specific biomolecules, ions, or pH changes. The primary amine can be conjugated to a surface, such as a gold nanoparticle or a graphene sheet, while the deprotected second amine can be attached to a molecule that specifically binds the target of interest. This modular approach allows for the rational design of a wide range of sensing platforms.

Table 3: Potential Roles in Chemical Probes and Biosensors

| Sensor/Probe Type | Potential Function of tert-butyl-(4-aminobutyl)carbamate | Target Analyte/Process |

| Fluorescent Probes | Acts as a linker to connect a fluorophore to a targeting moiety. ambeed.com | Specific proteins, organelles, or ions within a cell. |

| Surface-Based Biosensors | Serves as an anchor to immobilize recognition elements onto a sensor surface. | Disease biomarkers, environmental toxins. |

| pH-Sensitive Probes | The amine groups can be part of a system that changes its properties (e.g., fluorescence) in response to pH. | Monitoring cellular pH, mapping pH gradients in tissues. |

Q & A

Q. What are the standard synthetic routes for tert-butyl-(4-aminobutyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a primary amine. A common method is reacting 4-aminobutan-1-amine with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) or sodium bicarbonate. Key conditions include:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) .

- Temperature : 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or acid-base extraction to isolate the carbamate .

Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and monitoring pH to ensure complete deprotonation of the amine.

Q. How does tert-butyl-(4-aminobutyl)carbamate function as a protecting group in peptide synthesis?

The Boc group protects primary amines by forming a stable carbamate linkage, which is resistant to nucleophilic attack and basic conditions. Advantages include:

- Selectivity : Boc can be removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting other functional groups .

- Compatibility : Suitable for solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .

Methodologically, the Boc-protected intermediate is incorporated into peptide chains, followed by deprotection and coupling to subsequent residues.

Q. What purification techniques are most effective for isolating tert-butyl-(4-aminobutyl)carbamate?

- Liquid-Liquid Extraction : Acidic workup (e.g., 1M HCl) removes unreacted amine, while the Boc-protected product remains in the organic phase .

- Column Chromatography : Silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) resolves the product from byproducts .

- Crystallization : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How does structural modification of tert-butyl-(4-aminobutyl)carbamate impact its stability under varying pH and temperature conditions?

Stability studies show:

- Acidic Conditions : Rapid deprotection occurs at pH < 2 (e.g., 50% TFA in 1 hour) .

- Neutral/Basic Conditions : Stable at pH 7–9 and temperatures ≤40°C for >24 hours .

- Thermal Degradation : Decomposition observed at >100°C, with tert-butyl group elimination as a major pathway .

Data tables from analogous compounds (e.g., tert-butyl bromophenylcarbamate) suggest similar trends:

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 2.0, 25°C, 1 hr | Complete deprotection | |

| pH 7.4, 37°C, 24 hr | >90% intact | |

| 100°C, 12 hr | 30% degradation |

Q. What advanced analytical methods are used to characterize tert-butyl-(4-aminobutyl)carbamate and its derivatives?

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 217 [M+H]⁺) and detects impurities .

- NMR Spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl protons) and ¹³C NMR (δ 155 ppm for carbamate carbonyl) verify structure .

- HPLC : Reverse-phase C18 columns assess purity (>98%) under isocratic conditions (acetonitrile/water) .

Q. How can structure-activity relationship (SAR) studies guide the design of tert-butyl-(4-aminobutyl)carbamate derivatives for drug discovery?

- Side Chain Modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the butyl chain enhances metabolic stability .

- Boc Replacement : Alternative protecting groups (e.g., Fmoc) may improve solubility in polar solvents .

- Linker Length : Extending the 4-aminobutyl spacer improves binding affinity in kinase inhibitors by optimizing steric interactions .

Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

- Base Selection : Some protocols use TEA, while others prefer NaHCO₃. TEA may cause side reactions with sensitive substrates, necessitating milder bases .

- Solvent Choice : THF vs. DCM impacts reaction rate. THF increases solubility of polar intermediates but may require lower temperatures .

Resolution involves screening bases/solvents for specific substrates and monitoring via TLC or in-line IR spectroscopy.

Methodological Recommendations

- For Scale-Up : Replace column chromatography with continuous extraction or crystallization to reduce costs .

- For Stability Testing : Use accelerated stability studies (e.g., 40°C/75% RH) to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.